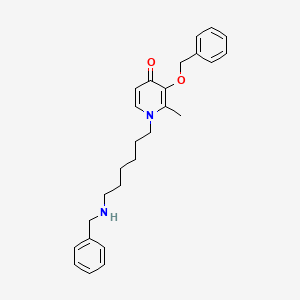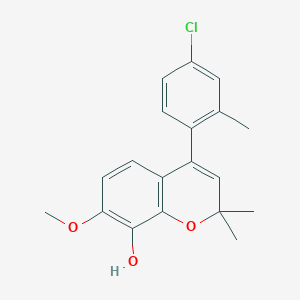
Boditrectinib oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boditrectinib oxalate is a potent tyrosine kinase inhibitor with significant antineoplastic activity. It is primarily used in research related to cancer, inflammation, neurodegenerative diseases, and certain infectious diseases . This compound specifically targets and binds to tropomyosin receptor kinases (TRK), including TRK mutations and fusion proteins, thereby inhibiting neurotrophin-TRK interaction and activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of boditrectinib oxalate involves the preparation of fused ring heteroaryl compounds. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature . Typically, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be scalable and cost-effective while maintaining high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Boditrectinib oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Applications De Recherche Scientifique
Boditrectinib oxalate is extensively used in scientific research due to its potent tyrosine kinase inhibitory properties. Its applications include:
Cancer Research: It is used to study the inhibition of TRK signaling pathways, which are crucial in tumor growth and survival.
Inflammation Research: It helps in understanding the role of TRK in inflammatory processes.
Neurodegenerative Diseases: It is used to investigate the potential therapeutic effects on diseases like Alzheimer’s and Parkinson’s.
Infectious Diseases: It aids in exploring the inhibition of TRK in certain infectious diseases.
Mécanisme D'action
Boditrectinib oxalate exerts its effects by specifically targeting and binding to TRK, TRK mutations, and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase types 1, 2, and 3. This binding inhibits neurotrophin-TRK interaction and TRK activation, preventing the activation of downstream signaling pathways. Consequently, this results in the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .
Comparaison Avec Des Composés Similaires
Larotrectinib: Another TRK inhibitor used in cancer research.
Entrectinib: A multi-kinase inhibitor that targets TRK, ROS1, and ALK.
Comparison: Boditrectinib oxalate is unique in its high specificity and potency as a TRK inhibitor. Compared to larotrectinib and entrectinib, this compound has shown promising results in preclinical studies, particularly in terms of its efficacy and safety profile .
Propriétés
Formule moléculaire |
C25H26F2N6O5 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one;oxalic acid |
InChI |
InChI=1S/C23H24F2N6O.C2H2O4/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29;3-1(4)2(5)6/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2;(H,3,4)(H,5,6)/b6-3+;/t20-;/m1./s1 |
Clé InChI |
ACBCPPGDLMIBIP-AGGFEVDESA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
SMILES canonique |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)

![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)



![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)
![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)



![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)
